molecular formula C9H13BrN2O B11866172 3-(5-Bromopyrimidin-2-yl)pentan-3-ol

3-(5-Bromopyrimidin-2-yl)pentan-3-ol

Cat. No.: B11866172
M. Wt: 245.12 g/mol
InChI Key: QWOCFZZADNCZAT-UHFFFAOYSA-N
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Description

3-(5-Bromopyrimidin-2-yl)pentan-3-ol is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol typically involves the bromination of pyrimidine derivatives followed by the addition of a pentanol group. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a series of reactions including over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and concentration of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyrimidin-2-yl)pentan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium iodide, potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols. Substitution reactions can result in various halogenated pyrimidine derivatives .

Scientific Research Applications

3-(5-Bromopyrimidin-2-yl)pentan-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The pyrimidine ring can interact with nucleic acids and proteins, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromopyrimidin-2-yl)pentan-3-ol is unique due to its specific structure, which combines a brominated pyrimidine ring with a pentanol group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

3-(5-bromopyrimidin-2-yl)pentan-3-ol

InChI

InChI=1S/C9H13BrN2O/c1-3-9(13,4-2)8-11-5-7(10)6-12-8/h5-6,13H,3-4H2,1-2H3

InChI Key

QWOCFZZADNCZAT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=NC=C(C=N1)Br)O

Origin of Product

United States

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